

FIN56: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: FIN56

Cat. No.: B607455

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These application notes provide detailed protocols for the solubilization and application of **FIN56**, a potent inducer of ferroptosis, in cell-based assays. **FIN56** is a valuable research tool for studying this unique form of regulated cell death and for identifying novel therapeutic strategies targeting ferroptosis pathways.

Introduction

FIN56 is a small molecule that specifically induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.^{[1][2]} It exhibits a dual mechanism of action, making it a robust tool for studying this pathway. **FIN56** promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in lipid peroxide detoxification.^{[1][3]} Additionally, it activates squalene synthase (SQS), leading to the depletion of Coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant. This bimodal action ensures a potent and specific induction of ferroptosis.

Data Presentation

Solubility of FIN56

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	51.77	100
Water	Insoluble	Insoluble
Ethanol	Insoluble	Insoluble

Data based on a molecular weight of 517.66 g/mol . Batch-specific molecular weights may vary.

Effective Concentrations in Cell-Based Assays

The optimal concentration of **FIN56** can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for each specific cell line.

Cell Line	Assay	Effective Concentration Range	Reference
HT-1080	Ferroptosis Induction	5 μ M	
LN229 (Glioblastoma)	Cell Viability (IC50)	4.2 μ M	
U118 (Glioblastoma)	Cell Viability (IC50)	2.6 μ M	
253J (Bladder Cancer)	Autophagy Induction	2 μ M	
T24 (Bladder Cancer)	Autophagy Induction	2 μ M	
MNNG/HOS (Osteosarcoma)	Cell Viability	0.25 - 2.5 μ M	

Experimental Protocols

Protocol 1: Preparation of FIN56 Stock and Working Solutions

Materials:

- **FIN56** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

Procedure:

- Stock Solution Preparation (10 mM):
 - Aseptically weigh out the required amount of **FIN56** powder.
 - Dissolve the **FIN56** powder in cell culture grade DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.518 mg of **FIN56** (assuming a molecular weight of 517.66 g/mol) in 100 μ L of DMSO.
 - Vortex thoroughly until the powder is completely dissolved.
 - Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the **FIN56** stock solution at room temperature.
 - Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 μ M working solution, add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
 - Mix well by gentle pipetting or inversion.

- Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Induction of Ferroptosis in Cultured Cells

Materials:

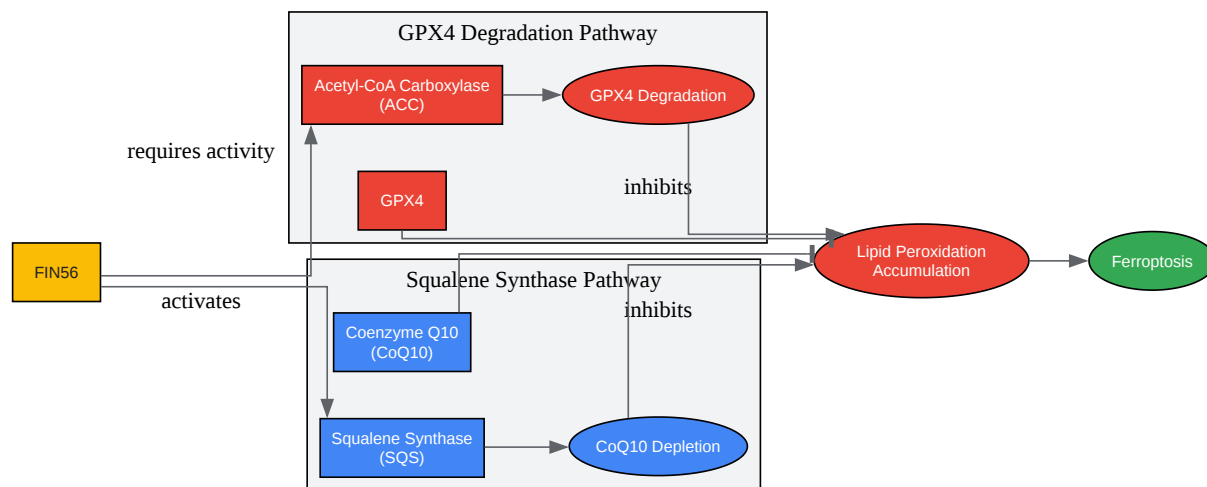
- Cells of interest plated in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or lipid peroxidation analysis)
- Complete cell culture medium
- **FIN56** working solution
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., CellTiter-Glo® for viability, C11-BODIPY 581/591 for lipid peroxidation)

Procedure:

- Cell Seeding:
 - Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary between cell lines and should be determined empirically.
 - Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
- Treatment with **FIN56**:
 - Remove the old medium from the cell culture plates.
 - Add the freshly prepared **FIN56** working solution to the wells. Include a vehicle control group treated with the same concentration of DMSO as the highest **FIN56** concentration used.

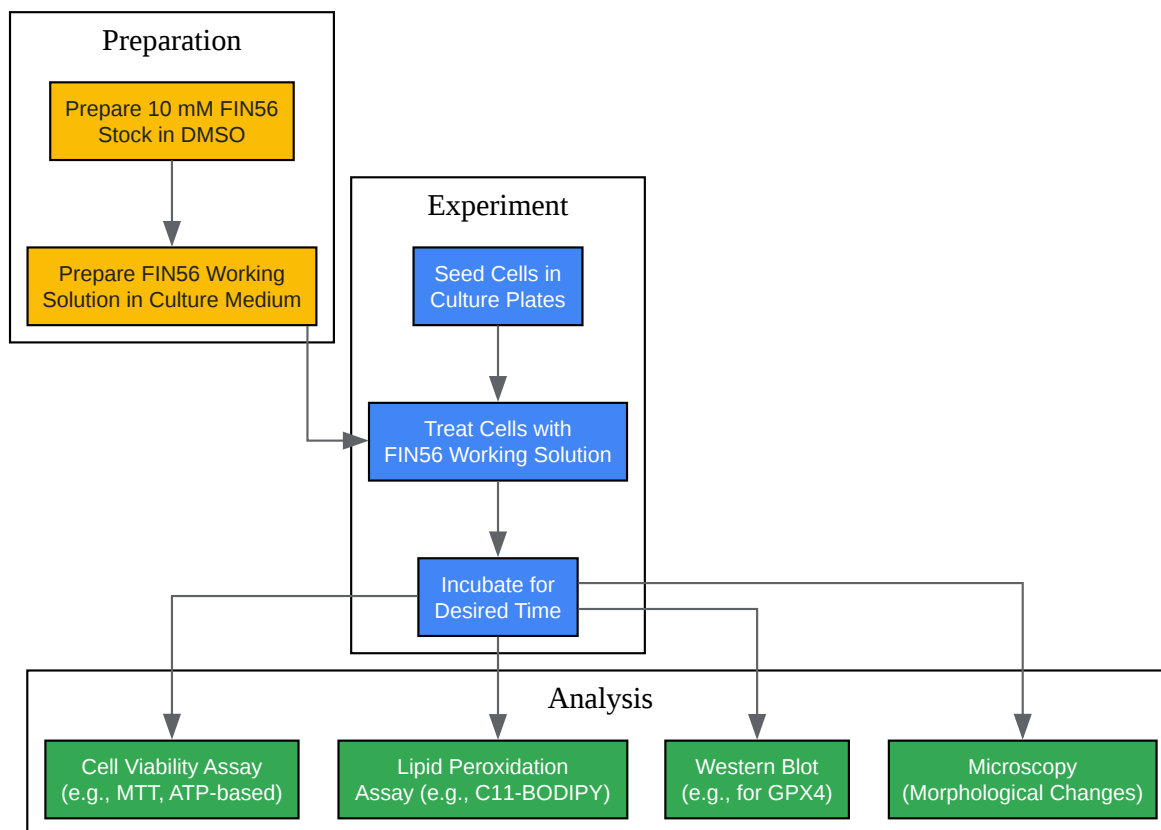
- Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time should be optimized for your specific experimental goals.
- Downstream Analysis:
 - Following incubation, proceed with the desired downstream analysis to assess the effects of **FIN56**.
 - Cell Viability Assay: Measure cell viability using a suitable method such as MTT, MTS, or a luminescent ATP-based assay.
 - Lipid Peroxidation Assay: Detect the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591 or Liperfluor.
 - Western Blot Analysis: Analyze the protein levels of key ferroptosis markers such as GPX4.
 - Microscopy: Observe morphological changes characteristic of ferroptosis, such as cell rounding and detachment.

Visualizations



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Caption: **FIN56** induces ferroptosis through two distinct mechanisms.



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Caption: Workflow for a typical cell-based assay using **FIN56**.

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References

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